莱克多巴胺 N-(4-羟基苄基)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

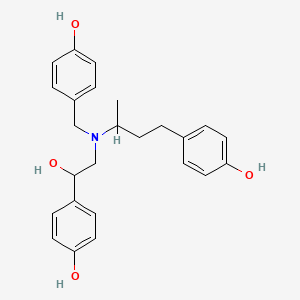

Ractopamine N-(4-hydroxybenzyl) is a molecular compound with the formula C25H29NO4 . It is related to ractopamine, a synthetic phenethanolamine, β–adrenergic agonist used as a feed additive to develop leanness and increase feed conversion efficiency in different farm animals .

Synthesis Analysis

While specific synthesis details for Ractopamine N-(4-hydroxybenzyl) were not found, ractopamine, a related compound, has been studied extensively. It is used as a feed additive to enhance muscle mass and improve feed efficiency in animals .Molecular Structure Analysis

The molecular structure of Ractopamine N-(4-hydroxybenzyl) consists of 25 carbon atoms, 29 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . A comprehensive theoretical study on the interaction of ractopamine with functional monomers in the formation of imprinted polymers was investigated by means of quantum chemical calculations .Physical And Chemical Properties Analysis

Ractopamine N-(4-hydroxybenzyl) has an average mass of 407.502 Da and a monoisotopic mass of 407.209656 Da . More specific physical and chemical properties were not found in the search results.科学研究应用

Livestock and Poultry Sectors

Ractopamine (RAC) is a phenethanolamine β–adrenergic agonist, used as a feed additive to develop leanness, enhance growth performance, and increase feed conversion efficiency in different farm animals, including poultry in some countries .

Cardiovascular, Respiratory, and Locomotory Physiology Research

RAC is used in research to study its effects on cardiovascular, respiratory, and locomotory physiology. For instance, it has been used in studies involving zebrafish larvae to evaluate multiple endpoints like locomotor activity, oxygen consumption, and cardiovascular performance .

Aquatic Animal Research

Few studies have addressed the potential non-target effect of RAC in aquatic animals. It’s used in research to explore the potential physiological response after acute RAC exposure in aquatic animals .

Behavioral and Physiological Alterations Research

RAC has been considered to be causing behavioral and physiological alterations in livestock like pigs. It’s used in research to study these alterations .

Food Conversion Efficiency Research

RAC is used to promote lean and increased food conversion efficiency in livestock. It’s used in research to study these effects .

Electrochemical Sensing

The electrochemical sensing performance of RAC was investigated using the electrochemical method. The proposed sensor exhibited excellent sensing abilities towards ractopamine and was used for the detection of ractopamine in meat samples .

作用机制

Target of Action

Ractopamine N-(4-hydroxybenzyl) primarily targets the Estrogen receptor alpha . This receptor plays a crucial role in mediating the effects of estrogen, a hormone that has significant influence on various physiological processes in mammals .

Mode of Action

Ractopamine is a synthetic phenethanolamine and is similar in structure to natural (epinephrine and norepinephrine) and synthetic β-agonists . These compounds bind to β-adrenergic receptors and redirect nutrients intended for fat .

Biochemical Pathways

It is known that β-agonists like ractopamine can influence a variety of metabolic processes, including the redirection of nutrients

Result of Action

It is known that ractopamine is used as a feed additive to develop leanness and increase feed conversion efficiency in different farm animals . It is also known that Ractopamine can have effects on stress responsiveness and handling of animals .

Action Environment

The action, efficacy, and stability of Ractopamine N-(4-hydroxybenzyl) can be influenced by various environmental factors. For instance, the compound is used in different farm animals, and its effects can vary depending on the specific conditions of the farm environment

未来方向

The use of ractopamine and related compounds in animal feed has been a topic of scientific and political discussion due to safety concerns. While it is authorized as a feed additive in a limited number of countries, many jurisdictions have banned its use . Future research and regulations will likely continue to focus on the safety and efficacy of these compounds.

属性

IUPAC Name |

4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-[(4-hydroxyphenyl)methyl]amino]butyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO4/c1-18(2-3-19-4-10-22(27)11-5-19)26(16-20-6-12-23(28)13-7-20)17-25(30)21-8-14-24(29)15-9-21/h4-15,18,25,27-30H,2-3,16-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPKXWAWXWHYOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)N(CC2=CC=C(C=C2)O)CC(C3=CC=C(C=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1330264-65-7 |

Source

|

| Record name | Ractopamine N-(4-hydroxybenzyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1330264657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RACTOPAMINE N-(4-HYDROXYBENZYL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4T6K6Y6UK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-Azeto[1,2-a]cyclopenta[c]pyrrole](/img/structure/B588739.png)

![Isoxazolo[4,3-G]indolizine](/img/structure/B588748.png)